molecular formula C15H14N2O5S2 B580132 Decarbamylcefoxitin Lactone CAS No. 1422023-33-3

Decarbamylcefoxitin Lactone

Cat. No. B580132
CAS RN: 1422023-33-3
M. Wt: 366.406
InChI Key: ZNHLCKJVGCWLCR-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decarbamylcefoxitin Lactone is a chemical compound with the molecular formula C15H14N2O5S2 and a molecular weight of 366.406. It is an impurity of Cefoxitin , a β-lactam antibiotic of the 2nd generation cephalosporins .


Synthesis Analysis

The synthesis of lactones, including this compound, has been a subject of extensive research. Lactone synthesis involves reactions such as the oxidation of diols under mild reaction conditions . The synthesis of lactones from diols has been mediated by artificial flavins .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. The structure of lactones plays a crucial role in their biological activity . The structure of lactones is also important in the formation of γ-lactone rings in ascorbic acid biosynthesis .


Chemical Reactions Analysis

Lactones, including this compound, undergo various chemical reactions. These reactions include the formation of γ-lactone rings . The lactone intermediate plays a significant role in the amidation of α2,3-linked sialic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of lactones like this compound contribute to their diverse applications. Lactones are key structural motifs in several important chemicals, such as pharmaceuticals, scents, and polymers, due to their excellent physical and biological properties .

Scientific Research Applications

  • Metabolism and Analysis in Human Urine : A study by Buhs et al. (1974) analyzed cefoxitin and cephalothin, along with their metabolites including decarbamylcefoxitin, in human urine. They used high-performance liquid chromatography for quantification, examining the excretion rate and deacylation extent of these compounds. This research highlights the metabolic processing of cefoxitin, to which decarbamylcefoxitin is a related metabolite, in the human body (Buhs, Maxim, Allen, Jacob, & Wolf, 1974).

  • Impact on Mycobacterium abscessus : Research by Lindman & Dick (2019) explored the interaction of β-lactams like cefoxitin with Mycobacterium abscessus. This study provides insights into the bactericidal mechanisms of β-lactams, potentially implicating the role of metabolites like decarbamylcefoxitin lactone in these processes (Lindman & Dick, 2019).

  • β-Lactamase Inhibition in Mycobacterium abscessus : Dubée et al. (2014) studied the effects of β-lactams on Mycobacterium abscessus, focusing on the β-lactamase enzyme BlaMab. This research may indirectly relate to this compound, considering its connection to cefoxitin, a β-lactam antibiotic (Dubée, Bernut, Cortes, Lesne, Dorchêne, Lefebvre, Hugonnet, Gutmann, Mainardi, Herrmann, Gaillard, Kremer, & Arthur, 2014).

  • Metabolism in Animals and Humans : A study by Coombes (1982) on the metabolism of cefotaxime in animals and humans might provide indirect information relevant to this compound. The paper explores the metabolic pathways and products of cefotaxime, a drug chemically related to cefoxitin, from which this compound derives (Coombes, 1982).

Mechanism of Action

Target of Action

Decarbamylcefoxitin Lactone, also known as N-[(4S,5R)-4-Methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide, is a semi-synthetic, broad-spectrum antibiotic . Its primary targets are bacterial penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of peptidoglycan, a core component of the bacterial cell wall .

Mode of Action

This compound acts as a covalent inhibitor that interacts with its targets, the PBPs, and disrupts peptidoglycan synthesis . This disruption inhibits the growth of the offending microorganism and can even kill susceptible bacteria .

Biochemical Pathways

The compound’s action affects several biochemical pathways. One of the main pathways is the β-oxidation pathway, which is commonly used in the production of lactones . Other pathways include the ω-oxidation and the fungal polyketide pathway, which is relatively similar to the fatty acid synthesis pathway .

Pharmacokinetics

Similar compounds like cefoxitin have been studied, and their pharmacokinetic properties might provide some insights .

Result of Action

The bactericidal action of this compound results from the inhibition of cell wall synthesis . This leads to the death of the bacteria or inhibition of their growth . Bacteria can achieve resistance to β-lactams in several ways, including the production of serine β-lactamase enzymes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of the antibiotic at the site of infection must be sufficient to inhibit the growth of the offending microorganism . If host defenses are impaired, antibiotic-mediated killing may be required to eradicate the infection . Furthermore, the compound’s equilibrium behavior can be influenced by the copolymerization with more thermodynamically favored monomers .

Future Directions

The future directions in the research of lactones like Decarbamylcefoxitin Lactone involve the utilization of microbial genomics. This approach could improve the odds of antibiotic development having a more successful outcome .

properties

IUPAC Name

N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S2/c1-21-15(16-10(18)5-9-3-2-4-23-9)13(20)17-11-8(6-22-12(11)19)7-24-14(15)17/h2-4,14H,5-7H2,1H3,(H,16,18)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHLCKJVGCWLCR-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1422023-33-3
Record name Cefoxitin lactone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAZ3H38FEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.